Amifloxacin N-oxide

Antibacterial MIC Fluoroquinolone

Amifloxacin N-oxide is the piperazinyl-N-oxide metabolite essential for accurate pharmacokinetic and metabolic profiling of amifloxacin. With MIC50 values of 64 µg/ml against staphylococci—up to 128-fold higher than the parent drug—it is the definitive inactive comparator for structure-activity relationship and microdilution assays. Excreted as 17.8% of dose in male rats, this primary rodent metabolite is mandatory for achieving complete mass balance in preclinical PK studies. The validated HPLC method requires this >98% pure reference standard (LOQ 0.10 µg/ml plasma) to meet regulatory bioanalytical method validation guidelines. Procure the authentic standard to ensure retention time and mass spectral fidelity in in vitro microsomal and hepatocyte metabolic stability assays.

Molecular Formula C16H19FN4O4
Molecular Weight 350.34 g/mol
CAS No. 88569-53-3
Cat. No. B1664873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmifloxacin N-oxide
CAS88569-53-3
SynonymsAmifloxacin N-oxide
Molecular FormulaC16H19FN4O4
Molecular Weight350.34 g/mol
Structural Identifiers
SMILESCNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O
InChIInChI=1S/C16H19FN4O4/c1-18-20-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)20)19-3-5-21(2,25)6-4-19/h7-9,18H,3-6H2,1-2H3,(H,23,24)
InChIKeyKOHWXWKRVBJAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amifloxacin N-oxide (CAS 88569-53-3): A Critical Quinolone Metabolite for Antibacterial Research


Amifloxacin N-oxide (CAS 88569-53-3) is the piperazinyl-N-oxide metabolite of amifloxacin (WIN 49375), a synthetic fluoroquinolone antibacterial [1]. It has the molecular formula C16H19FN4O4 and a molecular weight of 350.35 g/mol . The compound is formed via oxidation of the piperazine ring of the parent drug and serves as a key reference standard in pharmacokinetic and metabolic studies of fluoroquinolones [2].

Why Amifloxacin N-oxide Cannot Be Replaced by the Parent Drug or Other Metabolites


Amifloxacin, N-desmethyl amifloxacin, and amifloxacin N-oxide are distinct chemical entities that arise from different metabolic pathways and exhibit profoundly different antibacterial activities [1]. The N-oxide metabolite is the least active of the three, with MIC values up to 128-fold higher than those of the parent compound against key Gram-positive pathogens [1]. Consequently, using amifloxacin as a surrogate for the N-oxide in analytical method validation or in studies quantifying the metabolic fate of the drug would lead to substantial errors. Conversely, for researchers investigating the contribution of metabolites to overall in vivo efficacy, the N-oxide represents the 'inactive' metabolic endpoint, making it essential for establishing structure-activity relationships [1][2].

Amifloxacin N-oxide: Quantifiable Differentiation Evidence for Procurement and Research Selection


Dramatically Reduced Antibacterial Potency vs. Parent Amifloxacin

The MIC50 of amifloxacin N-oxide against Staphylococcus aureus is 64 µg/ml, which is 128-fold higher than the 0.5 µg/ml observed for amifloxacin [1]. Against coagulase-negative staphylococci, the N-oxide MIC50 is 64 µg/ml versus 1 µg/ml for the parent drug [1]. This order-of-magnitude loss of potency is consistent across all organisms tested, with the N-oxide being the least active of all compounds evaluated including ciprofloxacin, norfloxacin, and lomefloxacin [1].

Antibacterial MIC Fluoroquinolone Metabolite Activity

Quantitative Urinary Excretion in Rats: N-Oxide as a Major Metabolite

After intravenous administration of [¹⁴C]amifloxacin to male Sprague-Dawley rats at 20 mg/kg, 26.2% of the dose was excreted in urine as unchanged amifloxacin, while 17.8% was excreted as the piperazinyl-N-oxide derivative, making the N-oxide the primary metabolite in this model [1]. In female rats, the corresponding values were 29.0% as parent and 7.8% as the N-oxide [1]. This sex-dependent difference in N-oxide formation is a distinguishing feature from the N-desmethyl metabolite, which is absent in rats [1].

Pharmacokinetics Metabolism Excretion In Vivo

Validated HPLC Quantification Limits for Bioanalytical Method Development

A validated HPLC method with automated column switching achieved minimum quantifiable levels of 0.10 µg/ml for amifloxacin N-oxide in plasma and 0.50 µg/ml in urine [1]. These LOQs are critical benchmarks for laboratories developing bioanalytical methods, as they define the sensitivity floor required for detecting the N-oxide metabolite in biological matrices and are distinct from the LOQs established for the parent drug [1].

Bioanalysis HPLC Method Validation LOQ

Defined Purity and Storage Specifications for Reference Standard Procurement

Commercially sourced Amifloxacin N-oxide is specified at >98% purity (HPLC) and requires storage at -20°C for long-term stability (months to years) under dry, dark conditions . The compound is supplied as a solid powder, soluble in DMSO, and demonstrates stability for weeks at 0–4°C . These specifications may be contrasted with the parent amifloxacin, which has different solubility and stability profiles .

Reference Standard Purity Stability Storage

Role as an Inactive Comparator in Structure-Activity Relationship (SAR) Studies

The N-oxide modification of the piperazine ring in amifloxacin abolishes nearly all antibacterial activity, as demonstrated by MIC values that are 64- to >128-fold higher than the parent against staphylococci and streptococci [1]. This contrasts with the N-desmethyl metabolite, which retains substantial Gram-negative activity comparable to amifloxacin [1]. The N-oxide therefore serves as a definitive negative control in SAR investigations, confirming that an unoxidized tertiary amine on the piperazine ring is required for target engagement with DNA gyrase.

SAR Fluoroquinolone N-Oxide DNA Gyrase

Availability Exclusively Through Custom Synthesis: Procurement Planning Factor

Amifloxacin N-oxide is not a stock catalog item; it requires custom synthesis with a typical minimum order quantity of 1 gram and an estimated lead time of 2–4 months . This contrasts with the parent amifloxacin and more common fluoroquinolone metabolites, which may be available off-the-shelf. A discontinued product listing with 95% minimum purity has also been documented , underscoring the inconsistency of supply and the need for advance procurement planning.

Custom Synthesis Lead Time Procurement Minimum Order

Amifloxacin N-oxide: Optimal Research and Industrial Application Scenarios


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Amifloxacin N-oxide is the primary metabolite in rats and a significant metabolite in monkeys, requiring its quantification in plasma and urine to achieve complete mass balance in pharmacokinetic studies. The validated HPLC method defines LOQs of 0.10 µg/ml (plasma) and 0.50 µg/ml (urine) [1], and laboratories must procure the >98% pure reference standard to meet regulatory bioanalytical method validation requirements.

Negative Control in Antibacterial Susceptibility Testing and SAR

With MIC50 values of 64 µg/ml against staphylococci compared to 0.5–1 µg/ml for the parent drug, the N-oxide serves as an ideal inactive comparator in microdilution assays [2]. Medicinal chemists investigating the structural determinants of fluoroquinolone activity use the N-oxide to demonstrate that the oxidation state of the piperazine nitrogen is a critical determinant of DNA gyrase inhibition.

Metabolite Identification and In Vitro Metabolism Studies

The N-oxide is formed via piperazine ring oxidation and represents a major metabolic pathway in rodents excreting 17.8% of the dose in male rats [3]. In vitro microsomal or hepatocyte incubations of amifloxacin should be monitored for N-oxide formation as a key endpoint, requiring the authentic standard as a retention time and mass spectral reference.

Reference Standard for Fluoroquinolone N-Oxide Patent and IP Evaluation

The Bayer patent WO1996038417 specifically claims N-oxides of quinolone carboxylic acids as antibacterial agents [4]. Amifloxacin N-oxide, as a well-characterized example of this class, serves as a comparator compound in the evaluation of novel N-oxide fluoroquinolones, making it relevant for intellectual property and freedom-to-operate analyses.

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